molecular formula C14H14FN3O3S B11047523 4-Thiazoleacetic acid, 2-[[[(4-fluorophenyl)amino]carbonyl]amino]-, ethyl ester

4-Thiazoleacetic acid, 2-[[[(4-fluorophenyl)amino]carbonyl]amino]-, ethyl ester

Cat. No.: B11047523
M. Wt: 323.34 g/mol
InChI Key: YNQFUQYAIBVKIB-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoronitrobenzene and a suitable nucleophile.

    Formation of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate.

    Esterification: The final step involves esterification of the carboxylic acid intermediate with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of ETHYL 2-(2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

ETHYL 2-(2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring and the 4-fluorophenyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(2-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE: Similar structure but with a chlorine atom instead of fluorine.

    ETHYL 2-(2-{[(4-METHOXYPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE: Similar structure but with a methoxy group instead of fluorine.

Uniqueness

The presence of the 4-fluorophenyl group in ETHYL 2-(2-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE imparts unique electronic and steric properties, which can influence its reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C14H14FN3O3S

Molecular Weight

323.34 g/mol

IUPAC Name

ethyl 2-[2-[(4-fluorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C14H14FN3O3S/c1-2-21-12(19)7-11-8-22-14(17-11)18-13(20)16-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H2,16,17,18,20)

InChI Key

YNQFUQYAIBVKIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)F

solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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